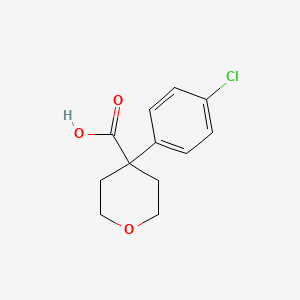

4-(4-Chlorophenyl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUFQFNZWNCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587948 | |

| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-57-5 | |

| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-chlorophenyl)oxane-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(4-chlorophenyl)oxane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the alkylation of 4-chlorophenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step sequence. The initial step involves the formation of the tetrahydropyran ring and simultaneous introduction of the nitrile group at the 4-position via a dialkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether. The subsequent step is the hydrolysis of the nitrile functionality to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile

This procedure describes the alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether under phase-transfer catalysis conditions. This method is advantageous for its mild reaction conditions and good yields in related alkylations.

Materials:

-

4-chlorophenylacetonitrile

-

bis(2-chloroethyl) ether

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylacetonitrile (1 equivalent), toluene (10 mL per gram of nitrile), and tetrabutylammonium bromide (0.1 equivalents).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).

-

Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add deionized water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile.

Step 2: Synthesis of this compound

This protocol details the hydrolysis of the nitrile intermediate to the final carboxylic acid product under acidic conditions.

Materials:

-

4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile

-

Concentrated sulfuric acid

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile (1 equivalent) in a mixture of deionized water and concentrated sulfuric acid (1:1 v/v).

-

Heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. The yield data is estimated based on similar reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Alkylation | 4-chlorophenylacetonitrile, bis(2-chloroethyl) ether, NaOH, TBAB | Toluene | 70-80 | 4-6 | 60-75 |

| 2 | Hydrolysis | 4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile, H₂SO₄ | Water | 100-110 | 8-12 | 70-85 |

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key transformations in the synthesis.

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-chlorophenyl)oxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-chlorophenyl)oxane-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally similar compounds, general principles of carboxylic acids, and established experimental methodologies.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid |

| CAS Number | 3648-57-5[1] |

| Molecular Formula | C₁₂H₁₃ClO₃[1] |

| Molecular Weight | 240.69 g/mol |

| Canonical SMILES | C1COCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O |

| InChI Key | YZVUFQFNZWNCPZ-UHFFFAOYSA-N[1] |

Predicted and Inferred Physicochemical Properties

| Property | Value (trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid) | Inferred Properties for this compound | General Trend for Carboxylic Acids |

| Melting Point | 249.0-255.0 °C[2] | Expected to be a high-melting solid | Melting points do not follow a regular pattern but are generally higher for solids[3]. |

| Boiling Point | Not available | Expected to be high, likely decomposing before boiling at atmospheric pressure | High boiling points due to hydrogen bonding and dimerization[3][4][5]. |

| Appearance | White powder[2] | Likely a white to off-white solid | Low-molecular-weight acids are liquids; higher-molecular-weight acids are waxy solids[3][5]. |

| pKa | Not available | Estimated to be in the range of 4-5 | Acidity is a key feature, with pKa values typically in this range for alkyl/aryl carboxylic acids[4]. |

| Solubility in Water | Not available | Expected to have low solubility | Solubility decreases as the carbon chain length increases[3][6]. |

| Solubility in Organic Solvents | Not available | Generally soluble in solvents like ethanol, diethyl ether, and toluene[3] | Good solubility in many organic solvents is typical[3]. |

| LogP | Not available | Predicted to be moderately lipophilic | Lipophilicity increases with the size of the nonpolar hydrocarbon portion. |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids like this compound.

The melting point of a solid carboxylic acid can be determined using a capillary melting point apparatus.

-

Protocol:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

The pKa can be determined by potentiometric titration.

-

Protocol:

-

A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the compound has low water solubility.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[4]

-

Protocol:

-

An excess amount of the solid carboxylic acid is added to a known volume of the solvent (e.g., water, buffer solution) in a sealed flask.[4]

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

The suspension is then filtered or centrifuged to remove the undissolved solid.[4]

-

The concentration of the dissolved carboxylic acid in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or titration.[4] This concentration represents the solubility of the compound at that specific temperature.[4]

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the structure of a carboxylic acid and its properties, as well as a typical workflow for physicochemical characterization.

Biological Context

While no specific biological activity or signaling pathway has been definitively associated with this compound, derivatives of the structurally similar 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and evaluated for their antibacterial activity.[7][8] This suggests that compounds containing the 4-(4-chlorophenyl) moiety attached to a cyclic carboxylic acid may warrant investigation for antimicrobial properties. Further research would be required to elucidate any specific biological targets or mechanisms of action.

Synthesis Outline

The synthesis of this compound is not widely reported. However, a plausible synthetic route could be adapted from methods used for similar compounds. For instance, a synthetic process for 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid involves a Friedel-Crafts reaction followed by hydrolysis and acidification.[9] A potential route for the oxane derivative could involve a multi-step synthesis starting from appropriate precursors to construct the oxane ring with the desired substitution pattern.

Disclaimer: This document is intended for informational purposes for a scientific audience. The physicochemical properties of this compound have been largely inferred from structurally related compounds and general chemical principles due to a lack of direct experimental data in publicly accessible literature. Experimental verification is required for precise and accurate data.

References

- 1. This compound | 3648-57-5 [sigmaaldrich.com]

- 2. trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98% 25 g | Buy Online [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. savemyexams.com [savemyexams.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

Analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid: A Review of Publicly Available Data

Disclaimer: Following a comprehensive review of publicly accessible scientific databases and literature, it has been determined that there is no available research detailing the mechanism of action, pharmacological properties, or biological activity of the specific compound 4-(4-chlorophenyl)oxane-4-carboxylic acid. The information that is available is limited to chemical identifiers and supplier details. This document summarizes the absence of data in the key areas requested and provides context on structurally related compounds where information is available, with the explicit clarification that these may not be predictive of the behavior of the target molecule.

Overview and Lack of Efficacy Data

This compound is a chemical compound with the molecular formula C12H13ClO3[1]. While its chemical structure is defined and the compound is available from commercial suppliers, there is a notable absence of published studies in peer-reviewed journals or patent literature describing its biological effects. Consequently, core requirements for a technical guide, such as quantitative data on efficacy (e.g., IC50, EC50), detailed experimental protocols, and elucidated signaling pathways, cannot be fulfilled at this time.

Analysis of Structurally Related Compounds

To provide some context, a search was conducted for compounds with similar structural motifs. It is critical to note that small changes in chemical structure can lead to vastly different biological activities, and the information below should not be extrapolated to this compound.

-

Cyclohexane Analogue: The most closely related compound with published data is 4-(4-chlorophenyl)cyclohexane-carboxylic acid, where the oxygen atom in the oxane ring is replaced with a carbon. Derivatives of this cyclohexane analogue have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria[2]. The synthesis of these compounds involves a Fischer esterification of the carboxylic acid followed by hydrazinolysis[2][3].

-

Piperidine Analogue: A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which feature a nitrogen-containing ring and a hydroxyl group instead of the oxane ring and carboxylic acid, were synthesized and evaluated as potential analgesic and hypotensive agents[4]. These compounds showed significant analgesic activity in thermal stimuli tests in rats[4].

-

Quinoline and Quinazoline Derivatives: Other compounds containing the 4-chlorophenyl and carboxylic acid moieties, but with different core ring structures, have been investigated. For example, 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivatives have been explored as novel histone deacetylase (HDAC) inhibitors[5]. Similarly, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid has been synthesized, but its biological activity was not detailed in the available literature[6].

Physicochemical Properties

Basic physicochemical properties for this compound are available from chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | Sigma-Aldrich |

| Molecular Formula | C12H13ClO3 | PubChemLite[1] |

| InChI Key | YZVUFQFNZWNCPZ-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Conclusion

The core requirement for an in-depth technical guide on the mechanism of action of this compound cannot be met due to the absence of published scientific research on its biological activity. There is no data to summarize regarding its efficacy, no experimental protocols to detail, and no signaling pathways to visualize. While related structures have shown activities ranging from antibacterial to analgesic, these findings are not transferable. Further research and publication in the scientific domain are required before a comprehensive understanding of this compound's mechanism of action can be developed.

References

- 1. PubChemLite - 4-(2-chlorophenyl)oxane-4-carboxylic acid (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Technical Whitepaper: An Examination of the Biological Activity of 4-(4-chlorophenyl)oxane-4-carboxylic Acid and its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 4-(4-chlorophenyl)oxane-4-carboxylic acid is not currently available in the public domain. This document provides a comprehensive overview of the biological activities of structurally related analogs, specifically those with cyclohexane and piperidine cores, to infer potential areas of interest for the title compound.

Introduction

The 4-aryl-heterocycle/carbocycle-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific compound, this compound, remains uncharacterized in terms of its biological effects. However, by examining its close structural analogs, we can gain valuable insights into its potential pharmacological profile. This whitepaper summarizes the known biological activities of 4-(4-chlorophenyl)cyclohexane and 4-(4-chlorophenyl)piperidine derivatives, providing available quantitative data, experimental methodologies, and workflow diagrams to guide future research endeavors.

Biological Activities of Structural Analogs

The primary biological activities identified for analogs of this compound are antibacterial effects for the cyclohexane derivatives and analgesic and hypotensive properties for the piperidine derivatives.

Antibacterial Activity of 4-(4-chlorophenyl)cyclohexane Carboxylic Acid Derivatives

Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Antibacterial Activity for 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives

| Bacterial Strain | Gram Type | Activity Level |

| Staphylococcus aureus | Gram-positive | Significant |

| Streptococcus pyogenes | Gram-positive | Significant |

| Escherichia coli | Gram-negative | Significant |

| Pseudomonas aeruginosa | Gram-negative | Significant |

Note: Quantitative Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature. The activity is reported as "significant."

Analgesic and Hypotensive Activity of 4-(4-chlorophenyl)-4-hydroxypiperidine Derivatives

A series of N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic and hypotensive activities.

Table 2: Summary of Pharmacological Activities for 4-(4-chlorophenyl)-4-hydroxypiperidine Derivatives

| Activity | Assay | Result |

| Analgesic | Tail-flick test (in male Wistar rats) | Significant activity at 50 mg/kg (intramuscular) |

| Hypotensive | Blood pressure measurement (in normotensive rats) | Reduction in blood pressure observed |

Experimental Protocols

Detailed experimental protocols for the cited studies were not fully available. The following are generalized methodologies for the types of assays performed.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives against various bacterial strains was likely determined using a broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth.

Analgesic Activity Assessment (Tail-Flick Test)

The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents.

-

Animal Acclimation: Male Wistar rats are acclimated to the testing environment.

-

Baseline Latency: A baseline tail-flick latency is determined by applying a heat source to the tail and measuring the time taken for the rat to withdraw its tail. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compounds (e.g., 50 mg/kg) are administered, typically via intramuscular or intraperitoneal injection.

-

Post-treatment Latency: The tail-flick latency is measured at various time points after compound administration.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.

Workflow and Pathway Diagrams

As no specific signaling pathways were identified for these compounds, the following diagrams illustrate the general experimental workflows.

Caption: Workflow for In Vitro Antibacterial Screening.

Caption: Workflow for Analgesic Activity Assessment.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, the available data on its structural analogs provide a strong rationale for its investigation. The antibacterial effects of the cyclohexane analog and the analgesic and hypotensive properties of the piperidine analog suggest that the this compound core could be a valuable starting point for the development of new therapeutic agents.

Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive screening campaign to evaluate their antibacterial, analgesic, hypotensive, and other potential biological activities. Elucidation of the mechanism of action and any relevant signaling pathways will be crucial for the further development of this chemical scaffold.

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-(4-chlorophenyl)oxane-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential uses of 4-(4-chlorophenyl)oxane-4-carboxylic acid and its derivatives. Lacking specific literature on this exact molecule, this document outlines plausible synthetic routes based on analogous chemical structures. It further explores potential therapeutic applications by examining the biological activities of structurally related compounds. This paper aims to serve as a foundational resource for researchers interested in the exploration of this novel chemical entity for drug discovery and development.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and synthetic drug molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive structural motif. The incorporation of an aryl group at the 4-position, along with a carboxylic acid functionality, opens up avenues for creating diverse chemical libraries with potential therapeutic value. This guide focuses on the 4-(4-chlorophenyl) derivative, a substitution pattern known to influence the pharmacological profiles of many bioactive compounds.

Proposed Synthesis of this compound

Synthesis of the Core Scaffold

The proposed synthesis commences with the alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether. This reaction constructs the core tetrahydropyran ring with the desired substituents at the 4-position.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)oxane-4-carbonitrile

-

To a stirred suspension of sodium hydride (2.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-chlorophenylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of bis(2-chloroethyl) ether (1.1 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the reaction is carefully quenched with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(4-chlorophenyl)oxane-4-carbonitrile.

Protocol 2: Synthesis of this compound

-

A mixture of 4-(4-chlorophenyl)oxane-4-carbonitrile (1.0 eq) and 50% aqueous sulfuric acid is heated to reflux for 12 hours.

-

The reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure this compound.

Synthesis of Derivatives

The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a variety of derivatives, including esters and amides. These derivatives can be prepared using standard organic chemistry transformations.

Figure 2: General scheme for the synthesis of ester and amide derivatives.

Experimental Protocols for Derivatives

Protocol 3: General Procedure for Ester Synthesis (Fischer Esterification)

-

A solution of this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol; used as solvent) is treated with a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated to reflux for 4-6 hours.

-

The excess alcohol is removed under reduced pressure.

-

The residue is diluted with water and extracted with an organic solvent.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the ester.

Protocol 4: General Procedure for Amide Synthesis

-

A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) is heated at reflux for 2 hours.

-

The excess thionyl chloride is removed by distillation.

-

The resulting crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

-

The solution is cooled to 0 °C, and the desired amine (2.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amide.

Potential Uses and Biological Activities

While the biological profile of this compound and its derivatives has not been reported, the structural motifs present suggest several potential therapeutic applications. The tetrahydropyran ring is a common feature in molecules targeting a variety of biological systems, and the 4-chlorophenyl group is a well-known pharmacophore.

Analogous Compound Activity

Structurally related compounds have shown a range of biological activities, providing a basis for hypothesizing the potential applications of the title compound and its derivatives.

Table 1: Biological Activities of Structurally Related Scaffolds

| Scaffold | Example Biological Activities | Reference |

| Tetrahydropyran-4-carboxylic acid derivatives | Neurological Receptor Antagonists, c-Met Inhibitors | [1] |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic, CNS activity | [2][3] |

| Piperidin-4-one derivatives | Antimicrobial, Antifungal | [4] |

| Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid | Intermediate for analgesics and antipsychotics | [5] |

Hypothesized Therapeutic Targets

Based on the activities of analogous structures, derivatives of this compound could be investigated for the following therapeutic areas:

-

Central Nervous System (CNS) Disorders: The presence of the 4-chlorophenyl group on a six-membered heterocycle is a common feature in CNS-active drugs. These compounds could be screened for activity against various CNS targets, including opioid receptors and monoamine transporters.

-

Oncology: The tetrahydropyran scaffold is present in some c-Met inhibitors, a target in cancer therapy.

-

Infectious Diseases: The structural similarity to certain antimicrobial and antifungal piperidinone derivatives suggests potential utility in this area.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. chemimpex.com [chemimpex.com]

spectroscopic analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(4-chlorophenyl)oxane-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules and established spectroscopic principles to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. These values are derived from computational predictions and experimental data from closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10-13 | Singlet (broad) | Chemical shift is concentration and solvent dependent. May be exchanged with D₂O. |

| Aromatic Protons (H-2', H-6') | 7.40 - 7.50 | Doublet | Protons ortho to the chloro group. |

| Aromatic Protons (H-3', H-5') | 7.30 - 7.40 | Doublet | Protons meta to the chloro group. |

| Oxane Protons (axial) | 3.60 - 3.80 | Multiplet | |

| Oxane Protons (equatorial) | 3.90 - 4.10 | Multiplet | |

| Oxane Protons (adjacent to C4) | 2.00 - 2.20 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (C=O) | 175 - 185 | The chemical shift for carboxylic acid carbons typically falls in this range[1][2]. |

| Aromatic Carbon (C-1') | 140 - 145 | Quaternary carbon attached to the oxane ring. |

| Aromatic Carbons (C-3', C-5') | 128 - 130 | |

| Aromatic Carbons (C-2', C-6') | 129 - 131 | |

| Aromatic Carbon (C-4') | 133 - 136 | Carbon bearing the chloro group. |

| Quaternary Carbon (C-4) | 75 - 85 | The quaternary carbon of the oxane ring is expected in this region, similar to related structures[3]. |

| Oxane Carbons (C-2, C-6) | 65 - 75 | Carbons adjacent to the oxygen atom. |

| Oxane Carbons (C-3, C-5) | 30 - 40 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad absorption is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer[1][4]. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch for a dimeric carboxylic acid is typically found in this region[1][4]. Conjugation with the phenyl ring may slightly lower this frequency. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak | |

| C-O Stretch (Ether in Oxane) | 1050 - 1150 | Strong | |

| C-Cl Stretch | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 241.06 | Predicted for the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a corresponding [M+H+2]⁺ peak at m/z 243.06. |

| [M-H]⁻ | 239.05 | Predicted for the deprotonated molecule. An [M-H+2]⁻ peak at m/z 241.05 is also expected. |

| [M+Na]⁺ | 263.04 | Predicted for the sodium adduct. An [M+Na+2]⁺ peak at m/z 265.04 is also expected. |

| Fragments | Varies | Common fragmentation pathways for carboxylic acids include decarboxylation (loss of CO₂)[5]. Fragmentation of the oxane ring and cleavage of the C-C bond between the rings are also possible. |

Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound. For observing the carboxylic acid proton, DMSO-d₆ is often preferred.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A higher concentration of the sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like carboxylic acids. Spectra can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements for elemental composition determination.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns of the molecule, precursor ions are selected and subjected to collision-induced dissociation (CID).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-(4-chlorophenyl)oxane-4-carboxylic Acid

Disclaimer: Publicly available quantitative solubility and stability data for 4-(4-chlorophenyl)oxane-4-carboxylic acid is limited. This guide provides detailed experimental methodologies for determining these properties, based on established protocols for similar carboxylic acids. The presented quantitative data is estimated based on structurally related compounds, such as 4-chlorophenylacetic acid, and should be considered illustrative pending experimental verification.

Introduction

This compound is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring, a carboxylic acid functional group, and a 4-chlorophenyl substituent. Its structural motifs are of interest in medicinal chemistry and drug development, where physicochemical properties such as solubility and stability are critical determinants of a compound's viability as a therapeutic agent. Aqueous solubility profoundly impacts bioavailability, while chemical stability dictates shelf-life, formulation strategies, and potential degradation pathways that could lead to inactive or toxic byproducts. This technical guide outlines the essential methodologies for a comprehensive evaluation of the solubility and stability of this compound, in line with international regulatory standards.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. The presence of both a polar carboxylic acid group and a nonpolar chlorophenyl group in this compound suggests its solubility will be highly dependent on the pH and the nature of the solvent.

Quantitative Solubility Data

The following tables present the expected format for quantitative solubility data for this compound. The aqueous solubility values are estimates based on analogous compounds.

Table 1: Aqueous Solubility of this compound (Estimated)

| pH | Temperature (°C) | Method | Estimated Solubility (mg/mL) | Estimated Solubility (µM) |

| 1.2 | 25 | Thermodynamic (Shake-Flask) | ~0.1 | ~415 |

| 4.5 | 25 | Thermodynamic (Shake-Flask) | ~0.5 | ~2078 |

| 6.8 | 25 | Thermodynamic (Shake-Flask) | >1.0 | >4155 |

| 7.4 | 25 | Thermodynamic (Shake-Flask) | >2.0 | >8310 |

| 7.4 | 37 | Kinetic (DMSO co-solvent) | >50 µg/mL | >208 µM |

Note: The increased solubility at higher pH is expected due to the deprotonation of the carboxylic acid group.

Table 2: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility Classification |

| Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble[1] |

| Acetonitrile | 25 | Soluble |

| DMSO | 25 | Highly Soluble |

| Dichloromethane | 25 | Sparingly Soluble |

| Hexane | 25 | Insoluble |

Experimental Protocols for Solubility Determination

This method determines the saturation solubility of the compound in a given solvent at equilibrium.

Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound into glass vials.

-

Solvent Addition: Add a precise volume of the desired buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) or organic solvent to each vial.[2]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3]

-

Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to sediment.

-

Filtration/Centrifugation: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. Centrifugation can also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

-

Calculation: Determine the solubility in mg/mL or µM by comparing the analytical response to a standard curve of known concentrations.[4]

This high-throughput method assesses the solubility of a compound from a concentrated stock solution upon dilution into an aqueous buffer.[5][6]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[5][7]

-

Assay Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).[5]

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., serial dilutions).[7][8] The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2 hours) with gentle shaking.[5][8]

-

Precipitation Detection: Measure the amount of precipitated compound. This can be done using several methods:

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration remaining in solution after removal of the precipitate.

Visualization of Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[11][12]

Table 3: Summary of Forced Degradation Conditions and Potential Outcomes

| Stress Condition | Reagent/Condition | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for 8 hours | Potential for hydrolysis of the ether linkage in the oxane ring under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8 hours | Esterification if an alcohol is present; minimal degradation of the core structure expected under moderate conditions. |

| Oxidation | 3% H₂O₂, room temperature, 24 hours | Oxidation of the phenyl ring to form phenolic derivatives; potential oxidation of the benzylic position if susceptible. |

| Thermal | Solid state, 80°C for 7 days | Decarboxylation at very high temperatures; generally expected to be stable under these conditions. |

| Photostability | Solid state and in solution, exposed to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy, with dark control. | Dehalogenation (cleavage of the C-Cl bond) is a possible photolytic degradation pathway for chlorophenyl compounds.[13] |

Experimental Protocols for Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify the parent compound from its degradation products.

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined below.

-

At specified time points, withdraw samples.

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples by the stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

-

Acid/Base Hydrolysis: Reflux the compound solution with 0.1 M HCl or 0.1 M NaOH for a specified period (e.g., 8 hours).[14] If significant degradation occurs, use milder conditions (lower temperature or shorter duration).

-

Oxidation: Treat the compound solution with 3% hydrogen peroxide at room temperature.[14] Protect the sample from light during the study.

-

Thermal Degradation: Store the solid compound in a calibrated oven at a high temperature (e.g., 80°C). Also, test the solution for thermal stability.

-

Photostability Testing: Expose the solid compound and its solution in a transparent container to a light source that meets ICH Q1B guidelines.[10] A dark control sample, protected from light, should be stored under the same temperature conditions.

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation Stability Assessment.

Conclusion

References

- 1. 4-クロロフェニル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. evotec.com [evotec.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 13. Degradation of 4-chlorophenylacetic acid by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

An In-depth Technical Guide to 4-(4-chlorophenyl)oxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-chlorophenyl)oxane-4-carboxylic acid, a heterocyclic carboxylic acid, has emerged as a valuable building block in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in dedicated scientific literature, its appearance in patent literature and commercial availability from chemical suppliers underscores its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and its likely applications in drug discovery, particularly in the development of novel therapeutics. The structural information and proposed synthesis are based on established principles of organic chemistry and analysis of related compounds.

Introduction and Inferred History

This compound (CAS Number: 3648-57-5) belongs to a class of compounds characterized by a tetrahydropyran (oxane) ring substituted with both a phenyl group and a carboxylic acid at the same carbon atom. The oxane moiety is a recognized valuable scaffold in drug design, often used to improve physicochemical properties such as solubility and metabolic stability.

The "discovery" of this specific molecule is likely not a singular event but rather a result of its rational design and synthesis as a fragment for building larger, more complex molecules for biological screening. Its structural similarity to components of known bioactive compounds, such as certain MDM2 inhibitors, suggests its synthesis was driven by the needs of medicinal chemistry programs. The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active agents, often contributing to binding affinity with biological targets. Therefore, the history of this compound is intrinsically linked to the broader history of scaffold-based drug discovery.

Chemical and Physical Properties

A summary of the key identifiers and predicted properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 3648-57-5 |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1COCC1(C(=O)O)C2=CC=C(C=C2)Cl |

| Predicted LogP | 2.3 |

| Predicted pKa | ~4.5 |

| Appearance | White to off-white solid (predicted) |

Proposed Synthesis and Experimental Protocol

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Grignard Reaction and Carboxylation

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carboxylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours, or add an excess of crushed dry ice. The reaction mixture will become a thick slurry.

-

Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Step 2: Acidification and Isolation

-

Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the final product.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ (ppm): 7.3-7.4 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, -O-CH₂-), 3.6-3.8 (m, 2H, -O-CH₂-), 2.1-2.3 (m, 2H, -CH₂-), 1.8-2.0 (m, 2H, -CH₂-), 12.0 (s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 178 (C=O), 140 (Ar-C), 134 (Ar-C-Cl), 129 (Ar-CH), 128 (Ar-CH), 78 (quaternary C), 64 (-O-CH₂-), 35 (-CH₂-) |

| Mass Spec (ESI-) | m/z: 239.0 [M-H]⁻ |

| Melting Point | 150-155 °C (estimated) |

Biological Context and Potential Applications

While there is no specific publicly available data on the biological activity of this compound itself, its structure is highly relevant to drug discovery. The tetrahydropyran ring is a common motif in many bioactive molecules, and its incorporation can lead to improved pharmacokinetic properties.

One area where this structural motif is of interest is in the development of inhibitors of the p53-MDM2 interaction, a key target in oncology. Some potent MDM2 inhibitors feature a central scaffold that presents hydrophobic groups to interact with the protein surface. The 4-(4-chlorophenyl)oxane moiety could serve as a valuable fragment in the design of such inhibitors.

Caption: Logical workflow for the use of this compound in drug discovery.

The carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The 4-chlorophenyl group is a well-established pharmacophore that can participate in hydrophobic and halogen-bonding interactions within a protein's binding pocket.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. Although its own discovery and biological activity are not well-documented, its structural features suggest a rational basis for its synthesis and use in the development of novel therapeutic agents. The proposed synthetic protocol provides a viable route for its preparation, enabling further investigation into its properties and applications. Future research may focus on incorporating this scaffold into new molecular designs targeting a variety of biological targets, thereby fully elucidating its potential in drug discovery.

4-(4-chlorophenyl)oxane-4-carboxylic acid literature review

An In-depth Technical Guide on 4-(4-chlorophenyl)oxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a synthetic organic compound featuring a tetrahydropyran ring substituted at the 4-position with both a 4-chlorophenyl group and a carboxylic acid. While specific research on this molecule is limited, its structural motifs are present in numerous biologically active compounds. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and the 4-chlorophenyl group is a common substituent in pharmacologically active agents. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential, though currently hypothetical, biological activities based on structurally related compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases, as dedicated research publications detailing these properties are scarce.

| Property | Value |

| IUPAC Name | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid |

| Synonyms | This compound |

| CAS Number | 3648-57-5 |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| Boiling Point | 395.0 ± 42.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 192.7 ± 27.9 °C |

| InChI Key | YZVUFQFNZWNCPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O) |

Proposed Synthesis

There is no detailed experimental protocol for the synthesis of this compound in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 4-aryl-4-carboxylic acid tetrahydropyran derivatives. The following multi-step synthesis is a chemically sound, albeit hypothetical, pathway.

Experimental Protocol: A Proposed Multi-Step Synthesis

Step 1: Synthesis of Diethyl 4-(4-chlorophenyl)oxane-4,4-dicarboxylate

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add bis(2-chloroethyl) ether dropwise, followed by 4-chlorobromobenzene and a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄.

-

The reaction mixture is then heated to reflux for 12-18 hours.

-

After cooling to room temperature, the mixture is quenched with water and extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl 4-(4-chlorophenyl)oxane-4,4-dicarboxylate.

Step 2: Hydrolysis to 4-(4-chlorophenyl)oxane-4,4-dicarboxylic acid

-

The crude diester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the dicarboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Decarboxylation to this compound

-

The dicarboxylic acid from Step 2 is heated in a high-boiling point solvent, such as xylene or paraffin oil, at 120-140 °C.

-

The reaction is monitored by the evolution of carbon dioxide.

-

Once the decarboxylation is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not available in the current scientific literature. However, the biological relevance of its core structures—the tetrahydropyran ring and the 4-chlorophenyl group—allows for a hypothetical discussion of its potential activities.

The tetrahydropyran moiety is a common feature in a wide range of biologically active molecules and natural products, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. Derivatives of the parent structure, tetrahydro-4H-pyran-4-one, have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression.[1] Additionally, various pyran derivatives have demonstrated antimicrobial and antioxidant activities.[2]

The 4-chlorophenyl group is frequently incorporated into drug candidates to enhance their binding affinity to target proteins through halogen bonding and to improve their metabolic stability. For instance, compounds containing a 4-(4-chlorophenyl)piperidine scaffold have exhibited significant analgesic and hypotensive activities.[3]

Given these precedents, it is plausible that this compound could be investigated for a range of biological activities. A general workflow for the initial biological screening of this compound is proposed below.

Caption: Conceptual workflow for the biological evaluation of the target compound.

Conclusion

This compound is a compound of interest due to the prevalence of its structural components in medicinal chemistry. While direct experimental data on its synthesis and biological activity are lacking, this guide provides a robust, albeit hypothetical, framework for its preparation and potential areas of biological investigation. The proposed synthetic route is based on well-established organic reactions, and the suggested biological screening workflow offers a logical progression for its evaluation as a potential therapeutic agent. Further research is warranted to synthesize this compound and explore its pharmacological profile, which may reveal novel activities in areas such as oncology, infectious diseases, or as a modulator of various signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 4-(4-Chlorophenyl)oxane-4-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-chlorophenyl)oxane-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a substituted aromatic ring, a heterocyclic oxane core, and a carboxylic acid moiety provides a rich molecular landscape for structural modification and optimization of pharmacological activity. This in-depth technical guide explores the synthesis, potential biological activities, and structure-activity relationships (SAR) of structural analogs of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on this scaffold. While extensive research on this specific parent compound is not widely published, this guide consolidates information from related structures and provides a framework for future investigation.

Core Structure and Avenues for Analog Development

The core structure of this compound offers three primary sites for modification to generate a library of structural analogs. These modifications are aimed at exploring the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

1. Modification of the Phenyl Ring: Alterations to the electronic and steric properties of the phenyl ring can significantly impact interactions with biological targets. Analogs can be synthesized with substituents at different positions (ortho, meta, para) and with varying electronic properties (electron-donating or electron-withdrawing groups).

2. Modification of the Carboxylic Acid Group: The carboxylic acid is a key functional group that can participate in hydrogen bonding and ionic interactions. Esterification, amidation, or replacement with bioisosteres can modulate the compound's acidity, lipophilicity, and metabolic stability.

3. Modification of the Oxane Ring: While less common, modifications to the oxane ring itself, such as the introduction of substituents or replacement with other heterocyclic systems, can be explored to alter the compound's conformational properties and overall topology.

Synthetic Strategies

The synthesis of this compound and its analogs can be approached through a multi-step sequence, starting from commercially available materials. A general synthetic workflow is outlined below.

Figure 1: General synthetic workflow for the preparation of the this compound scaffold.

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic Acid (Parent Scaffold)

This protocol describes the synthesis of the parent oxane carboxylic acid, which can be further functionalized.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

-

To a solution of diethyl malonate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add a strong base (e.g., sodium hydride).

-

Slowly add bis(2-chloroethyl) ether to the reaction mixture.

-

Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

-

Dissolve diethyl tetrahydropyran-4,4-dicarboxylate in an alcoholic solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Filter and dry the precipitate to obtain tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

-

Heat tetrahydropyran-4,4-dicarboxylic acid in a high-boiling solvent (e.g., xylene) or neat at a temperature sufficient to induce decarboxylation.[1]

-

Monitor the evolution of carbon dioxide to gauge the reaction progress.

-

After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography to yield tetrahydropyran-4-carboxylic acid.[1]

Hypothetical Structure-Activity Relationship (SAR) and Data Presentation

To guide the design of new analogs, a hypothetical SAR study is presented below. The biological activity data is illustrative and serves as a template for organizing experimental results. The primary endpoint considered is cytotoxic activity against a human cancer cell line (e.g., HCT-116), with IC50 values representing the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Carboxylic Acid Modification) | IC50 (µM) vs. HCT-116 | Notes |

| Parent | 4-Cl | -COOH | 15.0 | Reference compound. |

| Analog-1 | H | -COOH | > 50 | The 4-chloro substituent is crucial for activity. |

| Analog-2 | 4-F | -COOH | 12.5 | A fluoro group at the 4-position is well-tolerated and may slightly improve activity. |

| Analog-3 | 4-OCH3 | -COOH | 25.0 | An electron-donating group at the 4-position may reduce activity. |

| Analog-4 | 3-Cl | -COOH | 20.0 | The position of the chloro group affects potency. |

| Analog-5 | 2,4-diCl | -COOH | 8.0 | Additional halogenation may enhance activity. |

| Analog-6 | 4-Cl | -COOCH3 | > 50 | The free carboxylic acid is essential for activity; esterification leads to loss of potency. |

| Analog-7 | 4-Cl | -CONH2 | 45.0 | The primary amide is a poor substitute for the carboxylic acid. |

| Analog-8 | 4-Cl | -CONH(CH3) | 30.0 | N-alkylation of the amide does not restore significant activity. |

Potential Biological Activities and Signaling Pathways

Based on the structural features of this compound and its analogs, a primary area of investigation for biological activity is in oncology. Many small molecules containing substituted aromatic rings and carboxylic acid moieties exhibit anticancer properties by interfering with key signaling pathways involved in cell proliferation, survival, and apoptosis.

A hypothetical signaling pathway illustrating how these compounds might induce apoptosis in cancer cells is presented below.

Figure 2: Hypothetical apoptotic pathway initiated by a structural analog of this compound.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic effects of the synthesized analogs against cancer cell lines.[2][3]

1. Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Add the diluted compounds to the wells of the 96-well plates containing the cells. Include vehicle control (solvent only) and positive control (a known cytotoxic drug) wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[2]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value for each compound from the dose-response curve.

Conclusion and Future Directions

This technical guide provides a foundational framework for the exploration of structural analogs of this compound as potential therapeutic agents. The synthetic strategies, hypothetical SAR data, and detailed experimental protocols presented herein are intended to facilitate further research and development in this area. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to establish robust structure-activity relationships. Elucidation of the precise mechanism of action of the most potent compounds will be crucial for their further optimization and potential clinical development. The versatility of the core scaffold suggests that with systematic modification and thorough biological characterization, novel drug candidates with significant therapeutic potential may be discovered.

References

Methodological & Application

Application Notes and Protocols for 4-(4-chlorophenyl)oxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 4-(4-chlorophenyl)oxane-4-carboxylic acid . Given the absence of specific literature on this compound, the suggested applications and protocols are based on the known biological activities of structurally related molecules, particularly those containing oxetane and aryl carboxylic acid moieties.

Potential Therapeutic Applications

The chemical structure of this compound, featuring a polar oxetane ring and a lipophilic chlorophenyl group, suggests potential interactions with various biological targets. Structurally similar compounds have demonstrated a range of pharmacological activities. Therefore, this compound warrants investigation for the following potential applications:

-

Anticancer Activity: Aryl carboxylic acids are known to exhibit cytotoxic effects against various cancer cell lines. The presence of the oxetane moiety may enhance solubility and metabolic stability, potentially improving the pharmacokinetic profile of the compound as an anticancer agent.

-

Antimicrobial Activity: Carboxylic acid derivatives are a well-established class of antimicrobial agents. The unique combination of the oxane ring and the chlorophenyl group could lead to novel mechanisms of antibacterial or antifungal action.

-

Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that inhibit cyclooxygenase (COX) enzymes. It is plausible that this compound could modulate inflammatory pathways.

Physicochemical and Safety Data

A summary of key data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃ClO₃ | |

| Molecular Weight | 240.68 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents (e.g., DMSO) | |

| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. Work in a well-ventilated area. | [1][2] |

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of the biological activities of this compound.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Workflow for MTT Assay

Caption: Workflow for assessing anticancer activity using the MTT assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| This compound | MCF-7 | 48 | TBD |

| This compound | A549 | 48 | TBD |

| This compound | HeLa | 48 | TBD |

| Doxorubicin (Positive Control) | MCF-7 | 48 | TBD |

TBD: To be determined experimentally.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is for determining the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.[4][5]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)